Acide N-(9-fluorénylméthoxycarbonyl)-1,2,3,4-tétrahydro-1-naphtylamine-4-carboxylique

Vue d'ensemble

Description

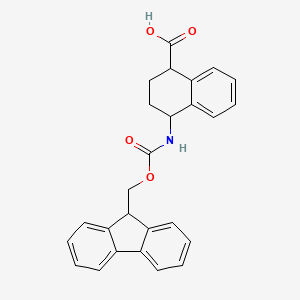

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Tic-OH is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and facilitates the stepwise addition of amino acids.

Advantages:

- Stability : The Fmoc group is stable under basic conditions, making it suitable for various reaction environments.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), which helps in maintaining the integrity of sensitive side chains.

Case Study: Synthesis of Bioactive Peptides

In a study involving the synthesis of cyclic peptides with biological activity, Fmoc-Tic-OH was employed as a key intermediate. The use of this compound enabled the incorporation of unique structural features that enhanced the peptides' binding affinity to target receptors .

Drug Development

Fmoc-Tic-OH as a Pharmacophore

The compound has been explored for its potential as a pharmacophore in drug design due to its ability to mimic natural amino acids while providing unique conformational properties.

Applications:

- Anticancer Agents : Research has indicated that derivatives of Fmoc-Tic-OH exhibit cytotoxic activity against various cancer cell lines. Modifications to the naphthylamine structure have been shown to enhance efficacy and selectivity .

- Neuroprotective Agents : Compounds derived from Fmoc-Tic-OH have been investigated for neuroprotective effects in models of neurodegenerative diseases.

Material Science

Fmoc-Tic-OH in Polymer Chemistry

The incorporation of Fmoc-Tic-OH into polymer matrices has been studied for developing smart materials that respond to environmental stimuli.

Properties:

- Self-Healing Polymers : Research indicates that polymers containing Fmoc-Tic-OH can undergo self-healing processes due to dynamic covalent bonding facilitated by the naphthylamine moiety .

- Biocompatibility : Materials synthesized with Fmoc-Tic-OH show promise in biomedical applications due to their biocompatibility and ability to support cell adhesion and growth.

Data Tables

Mécanisme D'action

Target of Action

The primary targets of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, are cancer cells and inflammatory cells . This compound has been shown to have potent anti-cancer activity and anti-inflammatory effects .

Mode of Action

This compound interacts with its targets by inhibiting the growth of cancer cells and reducing inflammation . It achieves this through its bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, which allows it to interact effectively with its targets .

Biochemical Pathways

It is known that the compound’s anti-cancer and anti-inflammatory effects involve the disruption of cellular processes in cancer cells and inflammatory cells .

Pharmacokinetics

It is known that the compound is orally active, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and the reduction of inflammation . In studies, it has shown high growth inhibition in vitro against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines .

Analyse Biochimique

Biochemical Properties

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are crucial for the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is primarily through covalent bonding, which facilitates the protection and deprotection of amino groups during peptide synthesis . Additionally, N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid can form supramolecular hydrogels when combined with nano-hydroxyapatite, enhancing its mechanical strength and antimicrobial properties .

Cellular Effects

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to possess antimicrobial properties, which can inhibit the growth of bacteria such as Staphylococcus aureus . Furthermore, its ability to form hydrogels enhances its cytocompatibility, making it suitable for drug delivery applications .

Molecular Mechanism

The molecular mechanism of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by forming stable covalent bonds with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of byproducts that may affect cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to maintain antimicrobial properties and cytocompatibility over extended periods .

Dosage Effects in Animal Models

The effects of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and enhanced drug delivery capabilities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.

Metabolic Pathways

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and function.

Subcellular Localization

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

Activité Biologique

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid (Fmoc-THNCA) is a synthetic compound notable for its complex structure and diverse biological activities. This compound is primarily utilized in medicinal chemistry and materials science, particularly in the development of hybrid supramolecular hydrogels and as a potential anti-cancer agent. This article explores its biological activity, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-THNCA has the following molecular formula:

- Formula : C₂₆H₂₃NO₄

- Molar Mass : Approximately 413.48 g/mol

- CAS Number : 1221792-81-9

The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis to protect amino groups. The tetrahydro-1-naphthylamine structure contributes to its unique properties, making it valuable in various chemical and biological applications.

Antimicrobial Properties

Research indicates that Fmoc-THNCA exhibits significant antimicrobial activity. In studies involving hybrid supramolecular hydrogels containing nano-hydroxyapatite (nHAP), the compound demonstrated effective antimicrobial properties alongside good cytocompatibility. In vitro release experiments of chlorogenic acid (CGA) from these hydrogels showed a favorable inhibition effect against various microbial strains, indicating the potential for use in biomedical applications such as wound healing and drug delivery systems.

Anticancer Activity

Fmoc-THNCA has also been explored as a new class of anti-cancer agents. Its structural characteristics allow it to interact with biological targets effectively. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. The incorporation of the Fmoc group enhances its stability and bioavailability, making it a candidate for further development in oncology.

The synthesis of Fmoc-THNCA involves several steps that require careful control of reaction conditions to ensure high yield and purity. The reactions typically include amination and carboxylation processes that integrate the Fmoc protecting group effectively. The compound's mechanism of action may involve interference with cellular processes critical for microbial survival and cancer cell growth, although detailed pathways remain to be clarified through further research.

Study 1: Antimicrobial Efficacy

In a recent study, hybrid supramolecular hydrogels containing Fmoc-THNCA were tested against common bacterial pathogens. The results indicated:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings support the potential application of Fmoc-THNCA in antimicrobial formulations.

Study 2: Anticancer Activity

A preliminary investigation into the anticancer properties of Fmoc-THNCA involved testing its effects on breast cancer cell lines (MCF-7). The study reported:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The results indicated a dose-dependent reduction in cell viability, suggesting that Fmoc-THNCA could be developed further as an anticancer therapeutic agent.

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVWENZFSHWYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.